molecular formula C17H20N2O2 B341726 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B341726
M. Wt: 284.35 g/mol
InChI Key: BLZYDCFPFDHRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydro-isoindole core and a dimethyl-phenylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethyl aniline with phthalic anhydride under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and reduction, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,4-Dimethyl-phenylamino)-methyl]-5-nitrobenzenesulfonamide
  • **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-{[(2,4-DIMETHYLPHENYL)AMINO]METHYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-[(2,4-dimethylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-15(12(2)9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-4,7-9,13-14,18H,5-6,10H2,1-2H3

InChI Key

BLZYDCFPFDHRHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NCN2C(=O)C3CC=CCC3C2=O)C

Origin of Product

United States

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